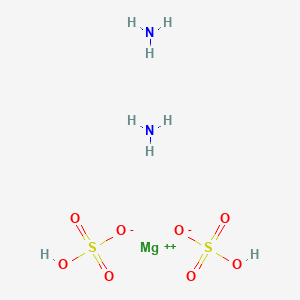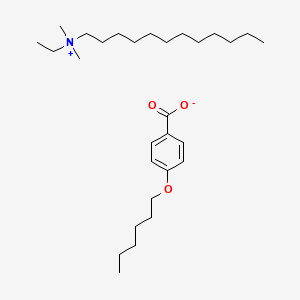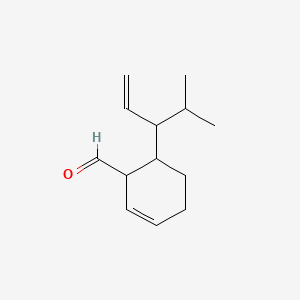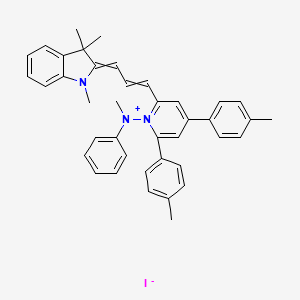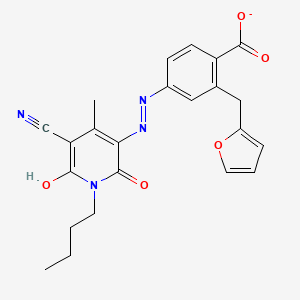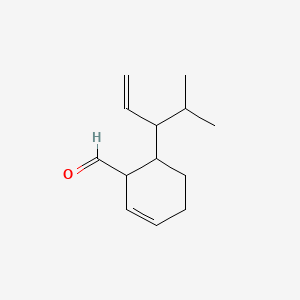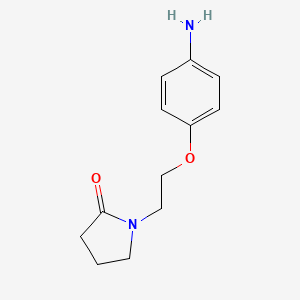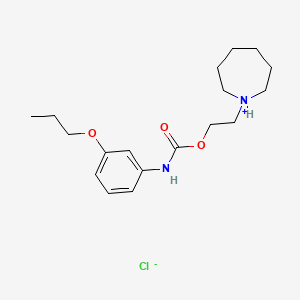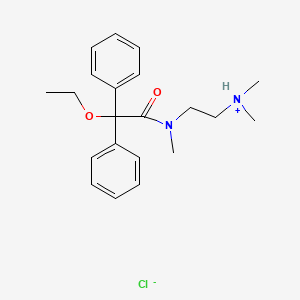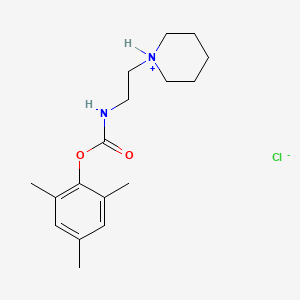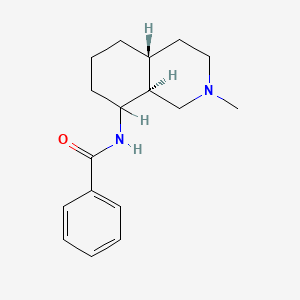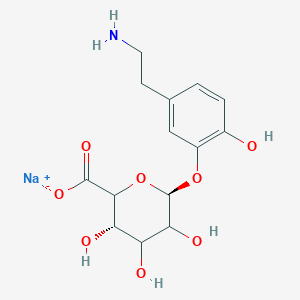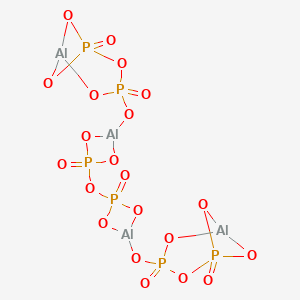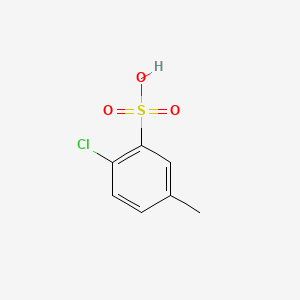
4-Chlorotoluene-3-sulphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chlorotoluene-3-sulphonic acid is an organic compound that belongs to the class of aromatic sulfonic acids It is characterized by a benzene ring substituted with a chlorine atom at the fourth position, a methyl group at the first position, and a sulfonic acid group at the third position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chlorotoluene-3-sulphonic acid can be synthesized through several methods. One common approach involves the sulfonation of 4-chlorotoluene using sulfuric acid or oleum. The reaction typically occurs under controlled temperatures to ensure the selective formation of the sulfonic acid group at the desired position.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes with optimized reaction conditions to maximize yield and purity. The use of catalysts and advanced separation techniques, such as distillation and crystallization, are employed to obtain the final product with high efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chlorotoluene-3-sulphonic acid undergoes various chemical reactions, including:
Nucleophilic Aromatic Substitution: The sulfonic acid group can be replaced by nucleophiles under specific conditions, leading to the formation of different substituted aromatic compounds.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The sulfonic acid group can be reduced to a sulfonyl chloride or other derivatives.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents such as sodium hydroxide or ammonia are commonly used under elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Nucleophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Sulfonyl chlorides or other reduced derivatives.
Applications De Recherche Scientifique
4-Chlorotoluene-3-sulphonic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: It serves as a precursor for the development of biologically active molecules and pharmaceuticals.
Medicine: The compound is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-chlorotoluene-3-sulphonic acid involves its reactivity towards nucleophiles and electrophiles. The sulfonic acid group is highly polar, making the compound reactive in various chemical environments. The molecular targets and pathways involved depend on the specific reactions and applications, such as the formation of intermediates in organic synthesis or the interaction with biological molecules in medicinal chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Chlorotoluene-2-sulphonic acid
- 3-Chlorotoluene-4-sulphonic acid
- 4-Methylbenzenesulfonic acid
Uniqueness
4-Chlorotoluene-3-sulphonic acid is unique due to its specific substitution pattern, which influences its reactivity and applications. The position of the chlorine and sulfonic acid groups on the benzene ring affects the compound’s chemical behavior and its suitability for different synthetic and industrial processes.
Propriétés
Numéro CAS |
56919-12-1 |
|---|---|
Formule moléculaire |
C7H7ClO3S |
Poids moléculaire |
206.65 g/mol |
Nom IUPAC |
2-chloro-5-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H7ClO3S/c1-5-2-3-6(8)7(4-5)12(9,10)11/h2-4H,1H3,(H,9,10,11) |
Clé InChI |
ZZKWWRXVSXCBIU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


